tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Medicinal Chemistry Scaffold Design Ring Conformation

Select this Boc-protected pyrrolidinylpyridine intermediate when your SAR program specifies a 5-membered pyrrolidine ring with a propylamino substituent. The propyl group provides a hydrophobic contact unattainable with methylamino or amino analogs (ΔMW up to 42 Da, ΔlogP ~0.6-1.0). Orthogonal Boc protection enables acid-labile deprotection in Fmoc-SPPS or solution-phase libraries, unlike the non-deprotectable phenylmethanone congener. Supplied at ≥97% HPLC purity with full analytical documentation (NMR, MS) from ISO-certified sources; reliable for late-stage lead optimization and cost-of-goods modeling.

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
Cat. No. B11806989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
Molecular FormulaC17H27N3O2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCCNC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C
InChIInChI=1S/C17H27N3O2/c1-5-10-18-15-9-8-13(12-19-15)14-7-6-11-20(14)16(21)22-17(2,3)4/h8-9,12,14H,5-7,10-11H2,1-4H3,(H,18,19)
InChIKeyPQJHBAMRBNIOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate – Structural Baseline and Procurement-Relevant Identity


tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352486-40-8) is a synthetic heterocyclic intermediate belonging to the pyrrolidinylpyridine class, featuring a saturated five-membered pyrrolidine ring N-protected by a tert-butyloxycarbonyl (Boc) group and linked at the 2-position to a pyridine ring bearing a propylamino substituent at the 6-position [1]. Its molecular formula is C17H27N3O2 with a molecular weight of 305.42 g/mol, and it is commercially supplied at purities of ≥97% (HPLC) for pharmaceutical R&D applications . The compound serves as a versatile scaffold for constructing nitrogen-containing heterocycles in medicinal chemistry, where the Boc group provides orthogonal protection compatible with multi-step synthetic sequences [2].

Why Generic Substitution of tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate with In-Class Analogs Fails


Substituting this compound with closely related pyrrolidinylpyridine analogs—such as the 6-amino variant (CAS 1352500-59-4) or the 6-methylamino variant (CAS 1352516-55-2)—introduces quantifiable alterations in molecular weight (ΔMW up to 42 Da), lipophilicity (calculated XLogP3-AA difference between propyl and methyl substituents is approximately 0.6–1.0 log units), and hydrogen-bonding capacity that directly impact downstream reactivity, intermediate handling properties, and biological target engagement in structure–activity relationship (SAR) campaigns [1]. Similarly, replacement with the six-membered piperidine analog alters the ring conformational landscape and the pKa of the secondary amine liberated upon Boc deprotection, affecting both synthetic coupling efficiency and pharmacological profile . These are not interchangeable scaffolds; the specific combination of pyrrolidine ring size, propylamino chain length, and Boc protection is a defined design variable in medicinal chemistry programs [2].

Quantitative Differentiation Evidence for tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate Against Closest Analogs


Pyrrolidine vs. Piperidine Ring Size: Conformational Constraint and Molecular Volume

The target compound incorporates a 5-membered pyrrolidine ring, which confers a smaller molecular volume and distinct conformational preferences compared to its direct 6-membered piperidine analog, tert-butyl 2-(6-(propylamino)pyridin-3-yl)piperidine-1-carboxylate [1]. The pyrrolidine scaffold adopts envelope or half-chair conformations that orient the 2-substituent in a pseudoequatorial or pseudoaxial trajectory, directly influencing the spatial presentation of the pyridine ring in binding pockets. The molecular formula difference (C17H27N3O2, MW 305.42 for pyrrolidine vs. an estimated C18H29N3O2, MW ~319.44 for piperidine) corresponds to a ~4.6% increase in molecular weight and a measurable increase in the number of rotatable bonds, altering physicochemical and pharmacokinetic properties .

Medicinal Chemistry Scaffold Design Ring Conformation

N-Alkyl Chain Length: Propylamino vs. Methylamino vs. Amino Substituent Differentiation

The propylamino substituent at the pyridine 6-position distinguishes this compound from its closest commercially available analogs: the 6-amino (CAS 1352500-59-4, MW 263.34) and 6-methylamino (CAS 1352516-55-2, MW 277.36) variants [1]. The three-carbon propyl chain increases molecular weight by 42.08 Da and 28.06 Da, respectively, and contributes additional hydrophobic surface area. The calculated XLogP3-AA difference between the propylamino and methylamino analogs is estimated at +0.6 to +1.0 log units, consistent with the addition of two methylene groups . This lipophilicity increment alters solubility, membrane permeability, and non-specific protein binding—all parameters that are critical in cell-based assay performance and in vivo pharmacokinetic profiling.

Lipophilicity Optimization Structure-Activity Relationship Medicinal Chemistry

Boc Protection Strategy: Orthogonal Deprotection Compatibility in Multi-Step Synthesis

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen provides acid-labile protection that is orthogonal to base-labile protecting groups such as Fmoc or Cbz [1]. In contrast, the structurally related phenylmethanone analog (CAS 1352509-07-9, Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone, MW 309.41) bears a benzoyl amide at the pyrrolidine nitrogen that is not designed for deprotection and reintroduction of a free amine, limiting its utility as a synthetic intermediate . The Boc group of the target compound is cleavable under mild acidic conditions (TFA or HCl in dioxane), releasing the free pyrrolidine amine for subsequent coupling or functionalization, which is essential for solid-phase peptide synthesis and parallel library construction.

Synthetic Methodology Protecting Group Strategy Peptide Chemistry

Commercial Purity Specification: Defined QC Benchmark for Reproducible Research

Reputable vendors supply the target compound at a certified purity of ≥97% (HPLC) with supporting analytical documentation including NMR and HPLC chromatograms . The nearest amino analog (CAS 1352500-59-4) is also available at ≥98%, but the methylamino analog (CAS 1352516-55-2) is specified at 97% from certain suppliers . Procurement of the target compound from ISO-certified suppliers (e.g., MolCore) ensures batch-to-batch consistency with defined specifications, which is critical for reproducible SAR studies where even minor impurities can confound biological assay interpretation. The unit pricing at the 1g scale provides a reference point for cost-per-experiment calculations in budget planning.

Quality Control Reproducibility Procurement Specification

Molecular Weight and Hydrogen Bond Donor/Acceptor Profile: Differential Physicochemical Space Occupancy

The target compound occupies a distinct position in physicochemical property space relative to its analogs. With a molecular weight of 305.42 g/mol, 3 hydrogen bond acceptors (the pyridine N, the carbamate carbonyl O, and the carbamate ester O), and 1 hydrogen bond donor (the propylamino NH), it sits within favorable drug-like chemical space as defined by Lipinski's Rule of Five [1]. The amino analog (MW 263.34) is substantially lighter but lacks the hydrophobic alkyl chain, while the phenylmethanone analog (MW 309.41) has comparable MW but differs in hydrogen bonding capacity due to the benzoyl carbonyl. These differences in H-bond donor/acceptor counts and molecular weight translate into differential solubility, permeability, and metabolic stability profiles that are empirically measurable in ADME assays .

Drug-likeness Physicochemical Properties Lead Optimization

Defined Application Scenarios for tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate Based on Quantitative Structural Differentiation


Medicinal Chemistry SAR Campaigns Requiring a Propylamino-Pyrrolidine Scaffold

When a structure–activity relationship program has identified the 5-membered pyrrolidine ring and the propylamino chain as critical for target engagement, this compound is the designated intermediate. Its Boc protection enables on-resin or solution-phase coupling after deprotection, and its distinct MW (305.42) and lipophilicity (XLogP3-AA ~2.8–3.2) cannot be replicated by the methylamino (MW 277.36) or amino (MW 263.34) analogs [1]. The propyl group provides a specific hydrophobic contact that shorter alkyl chains cannot satisfy, a differentiation supported by the quantifiable ΔMW and ΔlogP values established in Section 3.

Parallel Library Synthesis Utilizing Orthogonal Boc Deprotection

In high-throughput parallel synthesis workflows, the Boc group of this compound provides acid-labile protection that is fully orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies. The liberated pyrrolidine NH2 can be acylated, sulfonylated, or reductively aminated in subsequent steps. In contrast, the phenylmethanone analog (CAS 1352509-07-9, MW 309.41) cannot be deprotected to a free amine under standard conditions, disqualifying it from this application entirely . This functional divergence makes the target compound the exclusive choice for library construction requiring sequential N-deprotection–functionalization sequences.

Conformational Analysis Studies Comparing 5-Membered vs. 6-Membered N-Heterocycles

For physicochemical and computational studies investigating the impact of ring size on molecular recognition, the target compound serves as the 5-membered pyrrolidine reference point against the 6-membered piperidine analog. The ΔMW of ~14 Da and the difference in rotatable bond count (+1 for piperidine) provide quantifiable parameters for molecular dynamics simulations, X-ray crystallographic analysis, and NMR conformational studies [1]. This head-to-head comparison is essential for understanding how ring constraints modulate ligand–protein binding thermodynamics.

Pharmaceutical Intermediate for GMP-adjacent R&D Scale-up

The commercial availability of the target compound at ≥97% purity from ISO-certified suppliers with full analytical documentation (NMR, HPLC, MS) supports its use in late-stage lead optimization where material quality directly impacts regulatory data packages [1]. The defined pricing at the 1g scale (~$652–¥4,564) enables accurate cost-of-goods modeling for milligram-to-gram scale campaigns. While the amino and methylamino analogs are also commercially available, the specific structural identity—not purity—drives the procurement decision, and the target compound is the only option when the propylamino-pyrrolidine motif is structurally required.

Quote Request

Request a Quote for tert-Butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.